5-(Furan-2-yl)furan-2-carbaldehyde
Overview
Description
5-(Furan-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of two furan rings connected via a carbaldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of the carbaldehyde group (CHO) at the 2-position of the furan ring enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Furan derivatives have been known to play a significant role in the synthesis of pharmaceuticals, dyes, or polymeric materials .
Mode of Action
Furan derivatives are known to undergo various chemical reactions, including hydrophenylation under the action of alcl3 .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of synthetic pathways .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
Furan derivatives have been known to show significant anticancer activities .
Action Environment
It is known that the compound can be synthesized from biomass, suggesting its stability and efficacy might be influenced by environmental factors related to biomass availability and quality .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Furan-2-yl)furan-2-carbaldehyde are not well-studied. Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the furan derivative and the biomolecule it interacts with .
Cellular Effects
Furan derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This method provides a straightforward route to formylate furan derivatives .
Another method involves the use of furan as a starting material, which undergoes formylation using DMF-d7 and oxalyl chloride (COCl)2. This reaction yields the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Furan-2-yl)furan-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme mechanisms and metabolic pathways involving furan derivatives.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Furfural (2-Furancarboxaldehyde): A simpler furan derivative with a single aldehyde group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups on a furan ring, used in polymer synthesis.
Uniqueness
5-(Furan-2-yl)furan-2-carbaldehyde is unique due to the presence of two furan rings, which enhances its reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(furan-2-yl)furan-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYPMBOOVLXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303907 | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16303-60-9 | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16303-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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